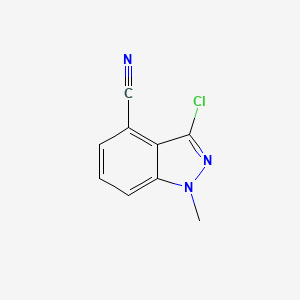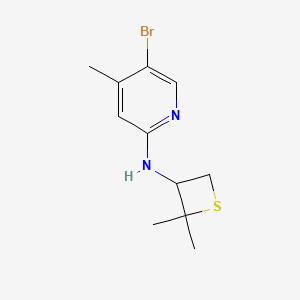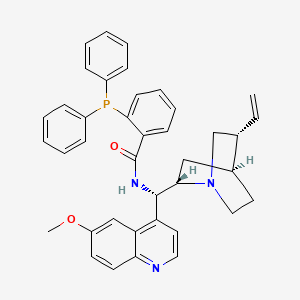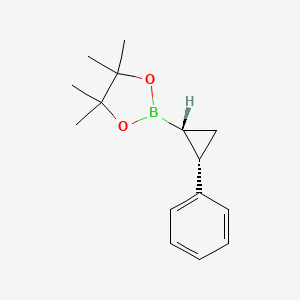
5-((Trimethylsilyl)oxy)-1H-indol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Trimethylsilyl)oxy)-1H-indol-6-ol is a compound that features a trimethylsilyl group attached to an indole structure. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trimethylsilyl)oxy)-1H-indol-6-ol typically involves the introduction of the trimethylsilyl group to the indole structure. One common method is the reaction of 6-hydroxyindole with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((Trimethylsilyl)oxy)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indole structure can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroindole derivatives. Substitution reactions can lead to a variety of functionalized indole compounds .
Aplicaciones Científicas De Investigación
5-((Trimethylsilyl)oxy)-1H-indol-6-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-((Trimethylsilyl)oxy)-1H-indol-6-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and solubility, making it more amenable to chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-bis((Trimethylsilyl)oxy)propyl ester: Another compound featuring trimethylsilyl groups, used in similar applications.
3,7-dioxa-2,8-disilanonane,2,2,8,8-tetramethyl-5-((trimethylsilyl)oxy): A compound with multiple trimethylsilyl groups, used in material science.
Uniqueness
5-((Trimethylsilyl)oxy)-1H-indol-6-ol is unique due to its indole core, which imparts specific chemical and biological properties. The presence of the trimethylsilyl group further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15NO2Si |
|---|---|
Peso molecular |
221.33 g/mol |
Nombre IUPAC |
5-trimethylsilyloxy-1H-indol-6-ol |
InChI |
InChI=1S/C11H15NO2Si/c1-15(2,3)14-11-6-8-4-5-12-9(8)7-10(11)13/h4-7,12-13H,1-3H3 |
Clave InChI |
KPSLSDIFVBYAEY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(C=C2C(=C1)C=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)


![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)

![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)




![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)
![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)
